molecular formula C7H13NO B2996250 6-Aminospiro[3.3]heptan-2-ol CAS No. 1820979-18-7

6-Aminospiro[3.3]heptan-2-ol

Cat. No. B2996250
CAS RN: 1820979-18-7
M. Wt: 127.187
InChI Key: JQGJXMXVZNOHOQ-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a chemical compound with the CAS Number: 1820979-19-8 . It has a molecular weight of 163.65 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Aminospiro[3.3]heptan-2-ol hydrochloride is 1S/C7H13NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5-6,9H,1-4,8H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Aminospiro[3.3]heptan-2-ol hydrochloride is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biochemistry Applications

  • Synthesis of Novel Amino Acids: The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds represents a significant contribution to the family of sterically constrained amino acids. These amino acids are useful in various fields including chemistry, biochemistry, and drug design due to their unique structural properties (Radchenko, Grygorenko, & Komarov, 2010).

Molecular Design and Drug Discovery

  • Conformationally Restricted Glutamic Acid Analogues: The design of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, mimicking glutamate in restricted conformations, is crucial for mechanistic studies and the systematic search for biologically active compounds (Chernykh et al., 2014).

Medicinal Chemistry and Three-Dimensional Molecular Design

  • Synthesis of Fluorinated Building Blocks: The creation of non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif is significant in medicinal chemistry. Their three-dimensional shape and unique fluorine substitution pattern make them useful in drug development (Chernykh et al., 2016).

Coordination Chemistry and Transition Metal Complexes

  • Spirocyclic Sulfur and Selenium Ligands: The development of chalcogen-containing spirocycles like 2,6-dithiaspiro[3.3]heptane and their coordination with transition metal complexes illustrates the application of spiro[3.3]heptane derivatives in creating novel molecular structures with potential uses in coordination chemistry (Petrukhina et al., 2005).

Chemical Synthesis and Chiral Auxiliary Applications

  • Chiral Auxiliary in Diels–Alder Reactions: The synthesis and application of 6-aminospiro[4.4]nonan-1-ol as a chiral auxiliary in Diels–Alder reactions demonstrate the utility of spiro[3.3]heptane derivatives in stereoselective synthesis, highlighting their importance in organic chemistry (Lait, Parvez, & Keay, 2003).

Safety And Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

6-aminospiro[3.3]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-1-7(2-5)3-6(9)4-7/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJXMXVZNOHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminospiro[3.3]heptan-2-ol

CAS RN

1820979-18-7
Record name 6-aminospiro[3.3]heptan-2-ol
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